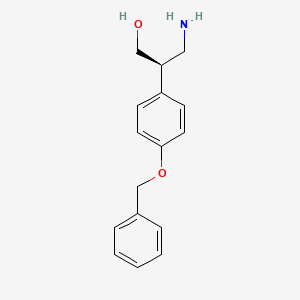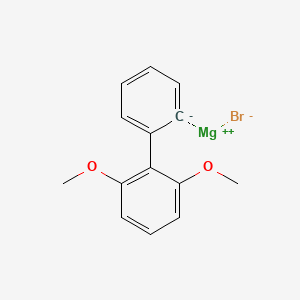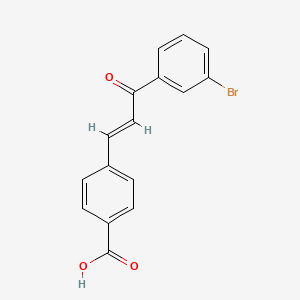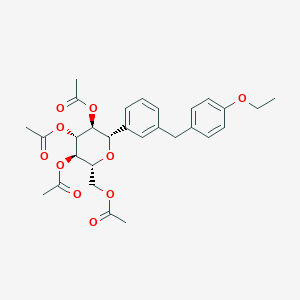
4-bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide is an organic compound with the molecular formula C13H10BrFN2O. This compound is of interest due to its unique chemical structure, which includes a bromine atom, a fluorine atom, and a pyridine ring. These features make it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-Bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide include:
- 4-Bromo-2-fluoro-N-methylbenzamide
- 4-Bromo-2-fluoro-N-(4-methylpyridin-2-yl)benzamide
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide .
Uniqueness
What sets this compound apart is its specific combination of bromine, fluorine, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H10BrFN2O |
|---|---|
Peso molecular |
309.13 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-N-(4-methylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H10BrFN2O/c1-8-4-5-16-7-12(8)17-13(18)10-3-2-9(14)6-11(10)15/h2-7H,1H3,(H,17,18) |
Clave InChI |
ZTUAAXAHSMOVHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)NC(=O)C2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)

![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)


